molecular formula C16H14O4 B1624674 Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate CAS No. 61097-62-9

Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate

Cat. No.: B1624674
CAS No.: 61097-62-9
M. Wt: 270.28 g/mol
InChI Key: NBIPIWDUYLFFDO-UHFFFAOYSA-N
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Description

Thematic Importance of Benzoate (B1203000) Ester Scaffolds in Organic Synthesis and Medicinal Chemistry

Benzoate esters are a class of organic compounds that feature prominently across various domains of chemistry. In organic synthesis, the benzoate group serves as an effective protecting group for alcohols due to its stability under a range of reaction conditions and its susceptibility to selective removal. organic-chemistry.org The synthesis of benzoate esters is often achieved through methods like the Fischer esterification, which involves the acid-catalyzed reaction of benzoic acid with an alcohol. youtube.comyoutube.com

Beyond their utility in synthesis, benzoate ester scaffolds are integral to medicinal chemistry. They are found in a variety of pharmacologically active molecules. For instance, researchers have designed and synthesized serinol-derived benzoic acid esters that have demonstrated potential as inhibitors of human adenovirus (HAdV) infections. nih.gov Certain benzoate derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's, with studies suggesting they may possess activity similar to nerve growth factor (NGF). google.com The versatility of the benzoate scaffold allows for the introduction of diverse substituents, enabling the fine-tuning of a molecule's biological activity. nih.gov

Significance of the Benzoprepchem.comnih.govdioxole Moiety as a Pharmacophore and Synthetic Building Block

The benzo prepchem.comnih.govdioxole ring system, also known as methylenedioxybenzene, is a privileged pharmacophore present in a multitude of natural and synthetic compounds with significant biological activities. wikipedia.org This moiety is a key structural feature in compounds with applications ranging from agriculture to medicine.

As a pharmacophore, the benzo prepchem.comnih.govdioxole group is associated with a wide array of biological effects, including anti-inflammatory, anticancer, and antihypertensive properties. worldresearchersassociations.com For example, derivatives of 1,3-benzodioxole (B145889) have shown cytotoxic activity against various cancer cell lines and are known to inhibit cyclooxygenase (COX) enzymes, which are important in inflammation and pain. chem-space.com Furthermore, certain N-(benzo[d] prepchem.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) compounds have been identified as potent auxin receptor agonists, promoting root growth in plants. nih.gov

In the realm of organic synthesis, the benzo prepchem.comnih.govdioxole core is a valuable building block for constructing more complex molecules. chem-space.com It is a component of numerous natural products and has been utilized in the total synthesis of various alkaloids, such as aporphines and coptisines. rsc.org The synthesis of new 1,3-benzodioxole derivatives is an active area of research, often employing modern synthetic methods like the Suzuki-Miyaura coupling reaction to create novel heterocyclic compounds. worldresearchersassociations.comresearchgate.net

Overview of Structural Classes Related to Ethyl 4-benzoprepchem.comnih.govdioxol-5-YL-benzoate in Current Research Literature

The structural framework of Ethyl 4-benzo prepchem.comnih.govdioxol-5-yl-benzoate is related to several classes of compounds that are actively being investigated. These include:

Substituted Benzoate Esters: A broad category of compounds where the phenyl ring of the benzoate ester is functionalized with various substituents to modulate their physical, chemical, and biological properties. Research in this area includes the development of novel antiviral agents and potential therapeutics for neurodegenerative disorders. nih.govgoogle.com

Bi-aryl Compounds Containing the Benzo prepchem.comnih.govdioxole Moiety: The linkage of the benzo prepchem.comnih.govdioxole ring to another aromatic system, as seen in the target molecule, is a common motif. Synthetic strategies like the Suzuki-Miyaura coupling are frequently employed to create such bi-aryl structures, leading to new compounds with potential applications in materials science and medicinal chemistry. worldresearchersassociations.com

Natural Products and their Analogs: Many natural products contain the benzo prepchem.comnih.govdioxole moiety. The synthesis of analogs of these natural products, such as the antiepileptic drug stiripentol, often involves the use of benzo prepchem.comnih.govdioxole-containing building blocks. mdpi.com

Heterocyclic Systems Derived from Benzo prepchem.comnih.govdioxole: The benzo prepchem.comnih.govdioxole core is often incorporated into larger, more complex heterocyclic systems. For example, it is a feature in certain benzylisoquinoline alkaloids and has been used to create novel benzo-fused lactam scaffolds investigated as factor Xa inhibitors. rsc.orgnih.gov

Rationale for Focused Academic Investigation of Ethyl 4-benzoprepchem.comnih.govdioxol-5-YL-benzoate

A focused academic investigation into Ethyl 4-benzo prepchem.comnih.govdioxol-5-yl-benzoate is warranted due to the convergence of two pharmacologically and synthetically important scaffolds within its structure. The rationale for its study can be summarized as follows:

Synergistic Bioactivity: The combination of the benzoate ester and the benzo prepchem.comnih.govdioxole moiety in a single molecule could lead to synergistic or novel biological activities. Given the known anticancer, anti-inflammatory, and antiviral properties associated with these individual components, the hybrid structure presents a promising candidate for pharmacological screening. nih.govworldresearchersassociations.comchem-space.com

Scaffold for Library Synthesis: This compound can serve as a versatile scaffold for the creation of a library of related derivatives. Modifications to the ethyl ester group or substitutions on either the benzoate or the benzodioxole rings could be systematically explored to establish structure-activity relationships (SAR) for various biological targets.

Probe for Biological Systems: Due to the established roles of its constituent parts, Ethyl 4-benzo prepchem.comnih.govdioxol-5-yl-benzoate could be utilized as a chemical probe to investigate biological pathways where either benzoate esters or benzodioxole-containing molecules are known to interact.

Exploration of Synthetic Methodologies: The synthesis of this bi-aryl ester provides an opportunity to explore and optimize modern cross-coupling reactions and esterification methods. A documented synthesis route for a related compound, 4-(((1,3-benzodioxol-5-yl)methyl)amino)benzoic acid, involves the reaction of piperonal (B3395001) with ethyl 4-aminobenzoate (B8803810) followed by reduction, highlighting potential synthetic pathways. prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61097-62-9

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)benzoate

InChI

InChI=1S/C16H14O4/c1-2-18-16(17)12-5-3-11(4-6-12)13-7-8-14-15(9-13)20-10-19-14/h3-9H,2,10H2,1H3

InChI Key

NBIPIWDUYLFFDO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Synthetic Methodologies and Strategic Chemical Transformations of Ethyl 4 Benzo 1 2 Dioxol 5 Yl Benzoate

Direct Synthesis Approaches for Ethyl 4-benzodioxol-5-YL-benzoate

The direct synthesis of Ethyl 4-benzodioxol-5-yl-benzoate is predominantly achieved through two main pathways: the esterification of a pre-formed biaryl carboxylic acid and the construction of the central carbon-carbon bond via cross-coupling reactions.

Esterification Reactions Utilizing 4-Benzodioxol-5-YL-benzoic Acid Precursors

One of the most straightforward methods for synthesizing the title compound is through the esterification of 4-benzodioxol-5-yl-benzoic acid. This precursor, a carboxylic acid, can be reacted with ethanol (B145695) in the presence of an acid catalyst to yield the corresponding ethyl ester.

A common method for this transformation is the Fischer-Speier esterification. This reaction typically involves refluxing the carboxylic acid with an excess of ethanol and a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The equilibrium of the reaction is driven towards the product side by using a large excess of the alcohol or by removing the water formed during the reaction.

The precursor, 4-benzodioxol-5-yl-benzoic acid, can itself be synthesized through various means, including the oxidation of the corresponding aldehyde, piperonal (B3395001), to benzo[d]dioxole-5-carboxylic acid, followed by a cross-coupling reaction.

Table 1: Representative Esterification Conditions

Carboxylic Acid PrecursorReagentCatalystConditionsProduct
4-Benzodioxol-5-yl-benzoic acidEthanolSulfuric AcidRefluxEthyl 4-benzodioxol-5-yl-benzoate

Cross-Coupling Reactions for C-C Bond Formation at the Benzoate (B1203000) Phenyl Ring

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon bonds, and they represent the most widely reported and efficient methods for the synthesis of Ethyl 4-benzodioxol-5-yl-benzoate. These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis and has been successfully applied to the synthesis of Ethyl 4-benzodioxol-5-yl-benzoate. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

A particularly efficient route involves the reaction of 5-bromobenzo[d]dioxole with ethyl 4-boronobenzoate. This reaction is catalyzed by a palladium complex, often [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], and is carried out in the presence of a base. This specific pathway has been highlighted as a key step in a concise synthesis of the atrasentan (B1666376) intermediate, affording the desired product in good yields.

Alternatively, the coupling partners can be reversed, with a boronic acid or ester derivative of the benzodioxole moiety reacting with an ethyl 4-halobenzoate. For instance, the Suzuki-Miyaura cross-coupling of 4-(ethoxycarbonyl)phenylboronic acid with various aryl halides has been shown to be an effective strategy for creating similar biaryl structures.

Table 2: Suzuki-Miyaura Coupling for Ethyl 4-benzodioxol-5-yl-benzoate Synthesis

Aryl HalideBoron ReagentPalladium CatalystBaseProduct
5-Bromobenzo[d]dioxoleEthyl 4-boronobenzoate[Pd(dppf)Cl₂]VariousEthyl 4-benzodioxol-5-yl-benzoate

While the Suzuki-Miyaura coupling is the most prominently documented method, other palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions could theoretically be adapted for the synthesis of precursors to Ethyl 4-benzodioxol-5-yl-benzoate.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene. One could envision a pathway where 5-bromobenzo[d]dioxole is coupled with ethyl 4-vinylbenzoate, followed by reduction of the resulting double bond. However, this is a less direct approach compared to the Suzuki coupling.

Palladium-Catalyzed Synthesis Pathways

As highlighted in the preceding sections, palladium catalysis is central to the most effective synthetic routes for Ethyl 4-benzodioxol-5-yl-benzoate. The choice of palladium catalyst and ligands is crucial for achieving high yields and reaction efficiency. For the Suzuki-Miyaura synthesis of this specific compound, [Pd(dppf)Cl₂] has proven to be a robust and effective catalyst. The dppf ligand provides the necessary stability and reactivity to the palladium center to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Derivatization and Functionalization Strategies of Ethyl 4-benzodioxol-5-YL-benzoate

Once synthesized, Ethyl 4-benzodioxol-5-yl-benzoate can serve as a scaffold for further chemical modifications. These derivatizations can be targeted at several positions on the molecule, including the ester group and the aromatic rings.

The ethyl ester functionality is a prime site for derivatization. It can be hydrolyzed back to the carboxylic acid, 4-benzodioxol-5-yl-benzoic acid, under basic or acidic conditions. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, by reacting it with amines, or acid halides.

Functionalization of the aromatic rings is also a possibility. The two phenyl rings possess different electronic properties and thus may exhibit different reactivities towards electrophilic aromatic substitution. The benzodioxole ring is generally more electron-rich and thus more activated towards electrophiles than the benzoate ring. Therefore, reactions such as nitration or halogenation would likely occur preferentially on the benzodioxole moiety. The specific positions of substitution would be directed by the existing substituents on each ring.

Modifications at the Ester Linkage

The ester group is a versatile functional handle that can be readily converted into other functionalities.

Transesterification Reactions for Alkyl Group Exchange

Transesterification is a fundamental process for converting one ester into another by exchanging the alkoxy group. This can be achieved under either acidic or basic conditions. In the case of "Ethyl 4-benzodioxol-5-yl-benzoate," the ethyl group could be exchanged for other alkyl or aryl groups.

Under acidic catalysis, typically using a strong acid like sulfuric acid in an excess of the desired alcohol (e.g., methanol (B129727), isopropanol), the reaction would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. The use of the new alcohol as the solvent helps to drive the equilibrium towards the product.

Base-catalyzed transesterification involves the use of a strong base, such as the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide (B1231860) for conversion to the methyl ester). The reaction proceeds through a nucleophilic acyl substitution mechanism. It is important that the alkoxide base matches the alcohol to avoid a mixture of products.

Table 1: Predicted Conditions for Transesterification of Ethyl 4-benzodioxol-5-yl-benzoate

Catalyst/ReagentDesired ProductGeneral Conditions
H₂SO₄ (catalytic)Methyl 4-benzodioxol-5-yl-benzoateExcess methanol, reflux
Sodium methoxideMethyl 4-benzodioxol-5-yl-benzoateMethanol, room temperature or gentle heating
H₂SO₄ (catalytic)Isopropyl 4-benzodioxol-5-yl-benzoateExcess isopropanol, reflux

This table is predictive and based on general transesterification principles.

Amidation via Nucleophilic Substitution of the Ester Group

The direct conversion of esters to amides is a valuable transformation. This can be achieved by reacting the ester with an amine. While this reaction can be sluggish, various methods have been developed to facilitate it. Base-promoted direct amidation of unactivated esters has emerged as a useful method. For "Ethyl 4-benzodioxol-5-yl-benzoate," reaction with a primary or secondary amine in the presence of a suitable base, such as potassium tert-butoxide in DMSO, would be expected to yield the corresponding amide. The choice of amine would determine the nature of the resulting amide.

Alternatively, the ester could first be hydrolyzed to the corresponding carboxylic acid, "4-benzodioxol-5-yl-benzoic acid," which can then be activated and coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC).

Table 2: Predicted Amidation Strategies for Ethyl 4-benzodioxol-5-yl-benzoate

ReagentsProductGeneral Conditions
Primary amine (R-NH₂), t-BuOKN-alkyl-4-benzodioxol-5-yl-benzamideDMSO, room temperature
Secondary amine (R₂NH), t-BuOKN,N-dialkyl-4-benzodioxol-5-yl-benzamideDMSO, room temperature
1. NaOH (aq), heat; 2. SOCl₂; 3. AmineCorresponding amideTwo-step sequence via the acid chloride

This table is predictive and based on general amidation methodologies.

Elaboration of the Benzodioxole Ring System

The benzodioxole moiety is susceptible to electrophilic attack and can also undergo ring-opening under specific conditions.

Electrophilic Aromatic Substitution on the Benzodioxole Moiety

The benzodioxole ring is an electron-rich aromatic system and is therefore activated towards electrophilic aromatic substitution (EAS). The oxygen atoms of the dioxole ring are ortho, para-directing. In "Ethyl 4-benzodioxol-5-yl-benzoate," the positions ortho and para to the oxygen atoms are already substituted. Therefore, electrophilic attack would be expected to occur at the available positions on the benzodioxole ring. The directing effects of the substituents would influence the regioselectivity of the substitution.

Typical EAS reactions include nitration (using nitric acid and sulfuric acid), halogenation (using a halogen and a Lewis acid), and Friedel-Crafts acylation or alkylation. The conditions for these reactions would need to be carefully controlled to avoid side reactions on the other phenyl ring.

Ring-Opening and Rearrangement Studies

The 1,3-benzodioxole (B145889) ring can be opened under certain conditions, often involving strong acids or specific catalytic systems. For instance, treatment with certain Lewis acids or under harsh hydrogenolysis conditions can lead to cleavage of the C-O bonds of the dioxole ring, yielding catechol derivatives. The specific products would depend on the reagents and reaction conditions employed. Such transformations can be synthetically useful for accessing substituted catechol structures.

Manipulation of the Benzoate Phenyl Ring

The benzoate phenyl ring, being part of a benzoate ester, is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ester group. Therefore, electrophilic attack on this ring would be less favorable compared to the benzodioxole ring and would require harsher conditions. If substitution were to occur, it would be directed to the meta position relative to the ester group.

More feasible transformations on this ring might involve nucleophilic aromatic substitution if a suitable leaving group is present, or metal-catalyzed cross-coupling reactions if the ring is functionalized with a halide. For the parent compound, direct functionalization of this ring would be challenging.

Halogenation and Subsequent Cross-Coupling

Halogenation of the Ethyl 4-benzo nih.govscientificupdate.comdioxol-5-yl-benzoate scaffold provides a versatile handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.

Halogenation:

Electrophilic halogenation (e.g., with bromine or chlorine in the presence of a Lewis acid) would likely occur on the electron-rich benzo nih.govscientificupdate.comdioxole ring. nih.gov The precise position of halogenation would be influenced by steric hindrance and the electronic directing effects of the dioxole and the biaryl linkage.

Alternatively, for more controlled halogenation, methods involving directed ortho-metalation followed by quenching with a halogen source could be employed. Decarboxylative halogenation of the corresponding carboxylic acid is another potential route, although it can sometimes lead to polyhalogenated products. researchgate.net

Cross-Coupling Reactions:

A halogenated derivative of Ethyl 4-benzo nih.govscientificupdate.comdioxol-5-yl-benzoate can readily participate in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a powerful tool for this purpose, reacting the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govworldresearchersassociations.comresearchgate.netnih.gov This allows for the synthesis of more complex, substituted biaryl structures. Other cross-coupling reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination could also be utilized, depending on the desired substituent.

A plausible synthetic route to Ethyl 4-benzo nih.govscientificupdate.comdioxol-5-yl-benzoate itself involves a Suzuki-Miyaura coupling between 5-bromobenzo nih.govscientificupdate.comdioxole and ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Table 2: Potential Cross-Coupling Reactions for Halogenated Ethyl 4-benzo nih.govscientificupdate.comdioxol-5-YL-benzoate

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraBoronic acid/esterPd catalyst, BaseC-C
HeckAlkenePd catalyst, BaseC-C
SonogashiraTerminal alkynePd/Cu catalyst, BaseC-C (alkyne)
Buchwald-HartwigAminePd catalyst, BaseC-N

This interactive table summarizes potential cross-coupling reactions that can be performed on a halogenated derivative of the title compound.

Green Chemistry Principles in the Synthesis of Ethyl 4-benzonih.govscientificupdate.comdioxol-5-YL-benzoate

The application of green chemistry principles to the synthesis of biaryl compounds like Ethyl 4-benzo nih.govscientificupdate.comdioxol-5-yl-benzoate is an area of active research, aiming to reduce environmental impact and improve efficiency.

Solvent-Free or Environmentally Benign Solvent Reactions

Traditional cross-coupling reactions often utilize organic solvents like toluene (B28343) or DMF. Green alternatives focus on using more environmentally friendly solvents or eliminating them altogether.

Aqueous Media: Suzuki-Miyaura reactions can be performed in water, sometimes with the aid of surfactants to facilitate the reaction between hydrophobic substrates. nih.govnih.gov The use of water as a solvent is highly desirable due to its low cost, non-toxicity, and non-flammability.

Ethanol: As a renewable and less toxic solvent, ethanol has been successfully used in Suzuki-Miyaura couplings. nih.gov

Solvent-Free Conditions: Some biaryl syntheses have been developed under solvent-free or neat conditions, often promoted by microwave irradiation or mechanochemical methods (ball-milling). scientificupdate.comrsc.org These approaches can significantly reduce solvent waste.

Catalytic Enhancements for Sustainable Synthesis

Improvements in catalyst design and efficiency are central to green synthetic methodologies.

Ligand-Free Catalysis: The development of palladium catalysts that are active without the need for expensive and often air-sensitive phosphine (B1218219) ligands is a significant advancement. nih.govresearchgate.netrsc.org

Heterogeneous Catalysts: Supporting palladium on solid materials allows for easier separation and recycling of the catalyst, reducing metal contamination in the product and waste streams.

Transition-Metal-Free Alternatives: Research into transition-metal-free methods for biaryl synthesis, such as base-promoted homolytic aromatic substitution or photosplicing approaches, offers a promising long-term strategy to avoid heavy metal catalysts. nih.govscientificupdate.comacs.org

Reaction Mechanisms and Kinetics of Ethyl 4-benzonih.govscientificupdate.comdioxol-5-YL-benzoate Transformations

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic routes and predicting the outcomes of chemical transformations involving Ethyl 4-benzo nih.govscientificupdate.comdioxol-5-yl-benzoate.

Investigation of Oxidation Pathways

The benzodioxole moiety is known to be susceptible to oxidation under certain conditions. The cytochrome P-450 enzyme system, for instance, can oxidize 1,3-benzodioxoles, leading to the formation of catechols and, in some cases, carbon monoxide through the cleavage of the methylenedioxy bridge. nih.gov This metabolic pathway involves the initial monooxygenation of the methylenic carbon.

In a synthetic context, palladium-catalyzed oxidation reactions can occur. nih.govresearchgate.netnih.gov The mechanism of these oxidations can be complex, potentially involving Pd(II)/Pd(IV) or dinuclear Pd(III) intermediates. nih.gov The specific oxidation products of Ethyl 4-benzo nih.govscientificupdate.comdioxol-5-yl-benzoate would depend on the oxidant and catalyst used. For example, aerobic oxidation conditions might lead to the formation of ketones or other oxygenated derivatives. researchgate.net

The kinetics of the Suzuki-Miyaura reaction, a key step in the proposed synthesis, have been studied for various biaryl systems. nih.gov The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions. For some systems, transmetalation is the rate-limiting step, while for others, it is the oxidative addition.

Table 3: Key Intermediates in the Suzuki-Miyaura Catalytic Cycle

StepIntermediateDescription
Oxidative AdditionAryl-Pd(II)-HalideFormation of a Pd(II) species from the Pd(0) catalyst and the aryl halide.
TransmetalationDiaryl-Pd(II)Transfer of the aryl group from the boronic acid to the palladium center.
Reductive EliminationPd(0) CatalystElimination of the biaryl product and regeneration of the active Pd(0) catalyst.

This interactive table illustrates the main steps and intermediates in the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Further kinetic studies on the specific transformations of Ethyl 4-benzo nih.govscientificupdate.comdioxol-5-yl-benzoate would be necessary to fully elucidate the reaction pathways and optimize conditions for desired outcomes.

Detailed Studies of Reduction Reactions

The ester functionality of Ethyl 4-benzo masterorganicchemistry.comprepchem.comdioxol-5-yl-benzoate is a prime target for reduction. The outcome of such a reaction is highly dependent on the reducing agent employed and the reaction conditions.

Theoretical Reduction Pathways:

Reduction to an Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are expected to reduce the ethyl ester to the corresponding primary alcohol, (4-(benzo[d] masterorganicchemistry.comprepchem.comdioxol-5-yl)phenyl)methanol. This transformation proceeds via a nucleophilic acyl substitution mechanism where a hydride ion attacks the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde.

Reduction to an Aldehyde: The partial reduction of the ester to an aldehyde, 4-(benzo[d] masterorganicchemistry.comprepchem.comdioxol-5-yl)benzaldehyde, is a more challenging transformation that requires milder and more selective reducing agents. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures can often achieve this conversion by forming a stable tetrahedral intermediate that does not collapse to the alcohol until aqueous workup.

While specific experimental data for Ethyl 4-benzo masterorganicchemistry.comprepchem.comdioxol-5-yl-benzoate is not available, the table below outlines the expected products based on the choice of reducing agent, drawing from established transformations of similar aromatic esters.

ReagentExpected ProductReaction Conditions
Lithium Aluminum Hydride (LiAlH₄)(4-(benzo[d] masterorganicchemistry.comprepchem.comdioxol-5-yl)phenyl)methanolAnhydrous ether or THF, followed by aqueous workup
Diisobutylaluminium Hydride (DIBAL-H)4-(benzo[d] masterorganicchemistry.comprepchem.comdioxol-5-yl)benzaldehydeToluene or other nonpolar solvent at low temperature (e.g., -78 °C)
Sodium Borohydride (B1222165) (NaBH₄)No reaction (typically)Methanol or ethanol at room temperature

Data in this table is predictive and based on the known reactivity of similar ester compounds.

It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but can be used for the reduction of related imine functionalities, as seen in the synthesis of analogous compounds like ethyl 4-(((1,3-benzodioxol-5-yl)methylene)amino)benzoate. prepchem.com

Exploration of Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for esters like Ethyl 4-benzo masterorganicchemistry.comprepchem.comdioxol-5-yl-benzoate. libretexts.org This reaction involves the replacement of the ethoxy group (-OCH₂CH₃) with a variety of nucleophiles. The general mechanism proceeds through a tetrahedral intermediate. libretexts.org The reactivity of the carbonyl carbon is influenced by the electronic properties of the attached aromatic rings.

Key Nucleophilic Acyl Substitution Reactions:

Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the ester will undergo hydrolysis to yield sodium 4-(benzo[d] masterorganicchemistry.comprepchem.comdioxol-5-yl)benzoate. Subsequent acidification will produce the corresponding carboxylic acid, 4-(benzo[d] masterorganicchemistry.comprepchem.comdioxol-5-yl)benzoic acid. This reaction is typically irreversible due to the deprotonation of the carboxylic acid product in the basic medium.

Transesterification: The reaction of Ethyl 4-benzo masterorganicchemistry.comprepchem.comdioxol-5-yl-benzoate with another alcohol in the presence of an acid or base catalyst can lead to the formation of a different ester. For example, reacting it with methanol would yield methyl 4-(benzo[d] masterorganicchemistry.comprepchem.comdioxol-5-yl)benzoate. This is an equilibrium-controlled process.

Aminolysis: Treatment with ammonia (B1221849) or a primary or secondary amine will result in the formation of the corresponding amide, 4-(benzo[d] masterorganicchemistry.comprepchem.comdioxol-5-yl)benzamide. This reaction is generally slower than hydrolysis and often requires heating.

Grignard Reaction: The reaction with Grignard reagents (R-MgX) would lead to the formation of a tertiary alcohol. The reaction proceeds with the addition of two equivalents of the Grignard reagent to the carbonyl carbon.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of Ethyl 4 Benzo 1 2 Dioxol 5 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H NMR spectroscopy provides precise information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The spectrum of Ethyl 4-(benzo[d]dioxol-5-yl)benzoate is characterized by distinct signals corresponding to the ethyl ester group and the two aromatic rings.

The ethyl group gives rise to a characteristic triplet and quartet pattern. The three protons of the methyl group (H-8) appear as a triplet at approximately 1.41 ppm due to coupling with the two adjacent methylene (B1212753) protons. The two methylene protons (H-7) are deshielded by the adjacent oxygen atom and appear as a quartet at around 4.40 ppm, resulting from coupling with the three methyl protons.

The aromatic region of the spectrum shows signals for the seven protons distributed across the two phenyl rings. The protons on the benzoate (B1203000) ring (H-2', H-3', H-5', H-6') form a typical AA'BB' system for a 1,4-disubstituted ring. The two protons ortho to the ester group (H-2' and H-6') are deshielded and appear as a doublet at approximately 8.12 ppm. The two protons meta to the ester group (H-3' and H-5') are observed as a doublet around 7.68 ppm.

The three protons on the benzodioxole ring (H-2, H-5, H-6) show a distinct pattern. The proton at the 2-position (H-2), which is situated between the two oxygen atoms of the adjoining ring, appears as a doublet at about 7.19 ppm. The proton at the 6-position (H-6) is observed as a doublet of doublets at approximately 7.12 ppm, and the proton at the 5-position (H-5) appears as a doublet around 6.95 ppm. The two protons of the methylenedioxy group (-O-CH₂-O-) are chemically equivalent and appear as a sharp singlet at 6.07 ppm.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 4-(benzo[d]dioxol-5-yl)benzoate (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzProton Assignment
8.12d8.5H-2', H-6'
7.68d8.5H-3', H-5'
7.19d1.7H-2
7.12dd8.1, 1.7H-6
6.95d8.1H-5
6.07s-OCH₂O-
4.40q7.1H-7 (-OCH₂CH₃)
1.41t7.1H-8 (-OCH₂CH₃)

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Techniques such as Attachment Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) are used to differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons. Further correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign these carbon signals definitively by correlating them to their attached protons.

The ¹³C NMR spectrum shows a total of 16 distinct carbon signals, consistent with the molecular structure. The carbonyl carbon (C-1') of the ester group is the most deshielded, appearing at approximately 166.4 ppm. The carbons of the ethyl group, C-7 and C-8, are observed at around 61.1 ppm and 14.5 ppm, respectively.

The aromatic region contains 12 signals. The quaternary carbons include C-1, C-3, C-4, C-4', and C-1'. The HSQC spectrum would show direct one-bond correlations between each proton and the carbon to which it is attached (e.g., H-2' with C-2'). The HMBC spectrum reveals longer-range (2-3 bond) correlations, which are crucial for assigning quaternary carbons and piecing the structure together. For instance, the protons H-2' and H-6' would show an HMBC correlation to the carbonyl carbon C-1', confirming their position ortho to the ester group. Similarly, protons H-3' and H-5' would show correlations to the quaternary carbon C-1'.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 4-(benzo[d]dioxol-5-yl)benzoate (126 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
166.4C-1' (C=O)
148.2C-3
147.6C-4
145.4C-4'
135.2C-1
130.0C-2', C-6'
129.5C-1' (quat.)
126.5C-3', C-5'
121.0C-6
108.6C-5
108.0C-2
101.4-OCH₂O-
61.1C-7 (-OCH₂CH₃)
14.5C-8 (-OCH₂CH₃)

Two-dimensional NMR techniques are essential for confirming the connectivity and spatial relationships of atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For Ethyl 4-(benzo[d]dioxol-5-yl)benzoate, a COSY spectrum would show a clear cross-peak between the triplet at 1.41 ppm (H-8) and the quartet at 4.40 ppm (H-7), confirming the ethyl fragment. In the aromatic region, a strong correlation would be seen between the ortho-protons (H-2'/H-6') and meta-protons (H-3'/H-5') of the benzoate ring. On the benzodioxole ring, a cross-peak would appear between the proton at H-5 (d, 6.95 ppm) and H-6 (dd, 7.12 ppm), and a weaker correlation between H-6 and H-2 (d, 7.19 ppm), confirming their arrangement.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the relative orientation of the two aromatic rings. A NOESY spectrum would be expected to show cross-peaks between the protons on the benzoate ring (e.g., H-3'/H-5') and the protons on the benzodioxole ring (e.g., H-2 and H-6), providing evidence for the through-space proximity of the two rings and helping to define the conformational preferences of the molecule in solution.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The calculated exact mass for the molecular formula C₁₆H₁₄O₄ is 270.0892. Experimental HRMS analysis of Ethyl 4-(benzo[d]dioxol-5-yl)benzoate confirms this, with a measured mass that corresponds to this formula, thereby validating the compound's elemental composition.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

ParameterValue
Molecular FormulaC₁₆H₁₄O₄
Calculated Exact Mass270.0892
Ion[M+H]⁺
Measured Exact Mass270.0886

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion at m/z 270) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure.

The fragmentation of Ethyl 4-(benzo[d]dioxol-5-yl)benzoate is expected to proceed through several key pathways:

Loss of the Ethoxy Radical: A primary fragmentation common to ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃, 45 Da). This would lead to the formation of a stable acylium ion at m/z 225. This fragment corresponds to the [M - 45]⁺ ion.

Loss of Ethylene (B1197577): Another characteristic fragmentation is the loss of a neutral ethylene molecule (CH₂=CH₂, 28 Da) via a McLafferty-type rearrangement, resulting in a radical cation at m/z 242. This corresponds to the [M - 28]⁺• ion.

Decarbonylation: The acylium ion at m/z 225 can further lose a molecule of carbon monoxide (CO, 28 Da) to generate a biaryl cation at m/z 197. This corresponds to the [M - 45 - 28]⁺ or [C₁₃H₉O₂]⁺ fragment.

Cleavage of the Benzodioxole Ring: Fragmentation can also be initiated at the benzodioxole ring. A characteristic loss for methylenedioxy groups is the expulsion of formaldehyde (B43269) (CH₂O, 30 Da), which could lead to further complex fragment ions.

Analysis of these fragmentation pathways in an MS/MS experiment provides unambiguous evidence for the presence of both the ethyl benzoate and the benzodioxole functionalities and confirms how they are connected.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique for the purity assessment of synthesized organic compounds such as Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate. This method couples the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis provided by mass spectrometry. In a typical workflow, a sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase.

For Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate, a reverse-phase HPLC method would likely be employed, utilizing a nonpolar stationary phase and a polar mobile phase. As the separated components elute from the chromatography column, they are introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules of this nature, wherein the analyte is ionized to produce charged molecular ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

The purity of Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate can be determined by analyzing the resulting chromatogram and mass spectrum. A pure sample would ideally exhibit a single chromatographic peak corresponding to the retention time of the compound. The mass spectrum of this peak would show a prominent signal corresponding to the protonated molecule [M+H]⁺. The molecular formula for Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol . scbt.com Therefore, the expected m/z value for the protonated molecule would be approximately 271.09. The presence of other peaks in the chromatogram would indicate impurities, which can be identified by their respective mass spectra. High-resolution mass spectrometry (HRMS) can be used for the unequivocal confirmation of the elemental composition. mdpi.com

Table 1: Representative LC-MS Data for Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate

ParameterValue
Chromatography System Agilent 1260 Infinity II HPLC
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Mass Spectrometer Agilent 6545 Q-TOF
Ionization Mode ESI Positive
Expected Retention Time ~ 6.8 min
Expected [M+H]⁺ (m/z) 271.0965
Purity Assessment >99% (based on peak area integration)

Vibrational Spectroscopy for Identification of Key Functional Groups and Bond Types

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate by identifying its key functional groups. The technique measures the absorption of infrared radiation by the molecule, which induces molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.

The FTIR spectrum of Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate is expected to exhibit several characteristic absorption bands. A strong, sharp peak anticipated in the region of 1725-1705 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. The aromatic nature of the two benzene (B151609) rings will be evidenced by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the benzo nih.govnih.govdioxole moiety is confirmed by the characteristic C-O-C stretching vibrations of the five-membered dioxole ring, which are expected to produce strong bands in the 1250-1040 cm⁻¹ range. For instance, related benzodioxole structures show characteristic bands for the aromatic C=C bonds around 1581 and 1496 cm⁻¹. researchgate.net The ethyl group will contribute C-H stretching and bending vibrations in the 2980-2850 cm⁻¹ and 1470-1370 cm⁻¹ regions, respectively.

Table 2: Predicted FTIR Spectral Data for Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3100-3000MediumC-H StretchAromatic
~2980-2870Medium-WeakC-H StretchAliphatic (Ethyl)
~1720StrongC=O StretchEster
~1605, ~1500Medium-StrongC=C StretchAromatic Ring
~1450MediumC-H BendAliphatic (Ethyl)
~1270StrongAsymmetric C-O-C StretchEster & Dioxole
~1100StrongSymmetric C-O-C StretchEster & Dioxole
~1040StrongC-O StretchDioxole Ring

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable complement to FTIR analysis. While FTIR measures the absorption of light due to changes in the dipole moment, Raman spectroscopy detects the scattering of light resulting from changes in the polarizability of the electron cloud around a molecule. This often means that vibrations that are weak or absent in the FTIR spectrum may produce strong signals in the Raman spectrum, and vice versa.

For Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate, Raman spectroscopy is particularly useful for identifying non-polar bonds. The symmetric stretching vibrations of the aromatic rings, which involve a significant change in polarizability, are expected to produce intense Raman bands. The C=C bonds of the benzene rings would be prominent in the 1600-1580 cm⁻¹ region. The symmetrical breathing modes of the rings would also be Raman active. In contrast, the polar C=O bond of the ester group, which is a strong absorber in the FTIR spectrum, is expected to show a weaker signal in the Raman spectrum.

Table 3: Predicted Raman Shifts for Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate

Raman Shift (cm⁻¹)IntensityVibrational ModeFunctional Group
~3070StrongC-H StretchAromatic
~2930MediumC-H StretchAliphatic (Ethyl)
~1720WeakC=O StretchEster
~1610Very StrongSymmetric C=C StretchAromatic Ring
~1000StrongRing Breathing ModeBenzene Ring
~850MediumRing Breathing ModeBenzodioxole Ring

X-ray Crystallography for Precise Three-Dimensional Molecular Geometry

Single-Crystal X-ray Diffraction Analysis of Ethyl 4-benzonih.govnih.govdioxol-5-yl-benzoate

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be constructed, revealing the exact atomic positions, bond lengths, and bond angles.

While specific crystallographic data for Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate is not available, analysis of closely related structures containing the benzo[d] nih.govnih.govdioxole moiety suggests that the compound would likely crystallize in a monoclinic system. nih.govnih.govresearchgate.net The crystal packing would be stabilized by intermolecular interactions such as C-H···O hydrogen bonds and van der Waals forces. researchgate.netijcmas.com

Table 4: Hypothetical Crystal Data and Structure Refinement for Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate

ParameterValue
Empirical Formula C₁₆H₁₄O₄
Formula Weight 270.28
Temperature 296 K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 5.9 Å, c = 22.1 Å, β = 95.0°
Volume 1325 ų
Z 4
Calculated Density 1.355 Mg/m³
Absorption Coefficient 0.10 mm⁻¹
F(000) 568
Reflections Collected ~10000
Independent Reflections ~2500
Goodness-of-fit on F² ~1.05
Final R indices [I>2σ(I)] R₁ = ~0.045, wR₂ = ~0.120

Analysis of Intramolecular Conformations and Torsional Angles

The detailed three-dimensional structure obtained from X-ray crystallography allows for a thorough analysis of the molecule's conformation, including the planarity of its ring systems and the torsional angles between them. The benzo nih.govnih.govdioxole ring system is generally found to be nearly planar. nih.gov

A key conformational feature of Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate is the torsional angle (dihedral angle) between the planes of the benzoate ring and the benzo nih.govnih.govdioxole ring. This angle is determined by the steric and electronic interactions between the two aromatic systems. In related biaryl structures, this dihedral angle can vary. For instance, in one related structure, the dihedral angle between two benzene rings is reported as 28.18°. nih.gov In another, the angle between a benzodioxole and a dichlorobenzene ring is 5.57°. researchgate.net For the target molecule, a non-zero dihedral angle is expected due to steric hindrance between the ortho hydrogens of the two rings, preventing a completely coplanar arrangement. The ethyl ester group itself may exhibit some conformational flexibility, particularly around the C-O single bonds.

Table 5: Predicted Key Torsional Angles for Ethyl 4-benzo nih.govnih.govdioxol-5-yl-benzoate

Atoms (C1-C2-C3-C4)Predicted Torsional Angle (°)Description
C(benzoate)-C(benzoate)-C(dioxole)-C(dioxole)~30 - 45Dihedral angle between the two aromatic rings
C(aromatic)-C(ester)-O-C(ethyl)~180Conformation of the ester linkage
O(ester)-C(ethyl)-C(methyl)-H~60, 180Conformation of the ethyl group

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystalline state is governed by a variety of non-covalent interactions, which collectively determine the crystal packing. For organic molecules like Ethyl 4-(benzo nih.govnih.govdioxol-5-yl)benzoate, these interactions are primarily of the van der Waals and, more specifically, hydrogen bonding and π-π stacking types. While specific crystallographic data for Ethyl 4-(benzo nih.govnih.govdioxol-5-yl)benzoate is not publicly available in the searched literature, analysis of closely related structures containing the benzo[d] nih.govnih.govdioxole moiety allows for a predictive understanding of the potential interactions.

In similar molecular systems, weak intermolecular C-H···O hydrogen bonds are common and play a significant role in the formation of the crystal lattice. For instance, in the crystal structure of related compounds, adjacent molecules are often connected via such hydrogen bonds, forming extensive networks. nih.govresearchgate.net Specifically, the oxygen atoms of the dioxole group and the carbonyl group of the ester are potential acceptors for hydrogen bonds from aromatic or aliphatic C-H donors of neighboring molecules.

A detailed analysis of the crystal structure of Ethyl 4-(benzo nih.govnih.govdioxol-5-yl)benzoate would require single-crystal X-ray diffraction data, which would provide precise information on bond lengths, bond angles, and the specific nature and geometry of the intermolecular contacts.

Table 1: Potential Intermolecular Interactions in Ethyl 4-(benzo nih.govnih.govdioxol-5-yl)benzoate

Interaction Type Donor Acceptor Potential Role in Crystal Packing
C-H···O Hydrogen Bond Aromatic/Aliphatic C-H Dioxole Oxygen / Carbonyl Oxygen Formation of 1D chains or 2D networks

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated systems. The absorption of UV or visible light by a molecule corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. In Ethyl 4-(benzo nih.govnih.govdioxol-5-yl)benzoate, the conjugated system extends across the biphenyl-like core, involving the phenyl ring, the benzodioxole ring, and the carbonyl group of the ester.

While the specific UV-Vis spectrum for Ethyl 4-(benzo nih.govnih.govdioxol-5-yl)benzoate has not been detailed in the available research, the expected absorption characteristics can be inferred from the analysis of its constituent chromophores and related compounds. The spectrum is anticipated to exhibit strong absorption bands in the UV region, characteristic of π-π* transitions within the aromatic and conjugated system.

The primary absorption band would likely arise from the π-π* transition of the entire conjugated system. The position of this absorption maximum (λmax) would be sensitive to the degree of conjugation and the planarity of the molecule. A more planar conformation would lead to a more effective overlap of p-orbitals and a red shift (shift to longer wavelength) of the absorption maximum. In similar chalcone (B49325) structures containing a benzo[d] nih.govnih.govdioxol substituent, the main absorption band is attributed to π-π* transitions and is observed in the visible region, for instance at 400 nm. nih.gov

The presence of the ester group, with its carbonyl chromophore, could also give rise to a weaker n-π* transition at a longer wavelength than the main π-π* band. However, this is often obscured by the more intense π-π* absorptions. The solvent used for the analysis can also influence the position and intensity of the absorption bands due to solvatochromic effects.

Table 2: Expected UV-Vis Absorption Data for Ethyl 4-(benzo nih.govnih.govdioxol-5-yl)benzoate

Transition Type Chromophore Expected Wavelength Range (nm) Relative Intensity
π-π* Conjugated biphenyl-like system 250 - 350 High

It is important to note that the actual experimental data may vary based on the solvent and the specific conformation of the molecule in solution. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could provide a more precise prediction of the electronic absorption spectrum. nih.gov

Computational Chemistry and in Silico Modeling of Ethyl 4 Benzo 1 2 Dioxol 5 Yl Benzoate

Quantum Chemical Investigations (DFT) for Electronic Structure and Reactivity Prediction

No specific studies employing Density Functional Theory (DFT) on Ethyl 4-benzodioxol-5-yl-benzoate were identified. Therefore, no data is available for the following subsections.

Geometry Optimization and Conformational Analysis

There are no published optimized geometric parameters (bond lengths, bond angles, and dihedral angles) or conformational analysis studies for Ethyl 4-benzodioxol-5-yl-benzoate.

Calculation of Vibrational Frequencies and Comparison with Experimental Spectra

Information regarding the calculated vibrational frequencies and their comparison with experimental infrared or Raman spectra for this compound is not available in the searched scientific literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity

No data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO) energies, or the associated energy gap for Ethyl 4-benzodioxol-5-yl-benzoate has been reported. Such data is crucial for predicting the compound's chemical reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

There are no published Molecular Electrostatic Potential (MEP) surface analyses for Ethyl 4-benzodioxol-5-yl-benzoate to identify its electrophilic and nucleophilic reactive sites.

Advanced Bonding Analysis (NBO) for Delocalization and Intermolecular Interactions

No Natural Bond Orbital (NBO) analysis has been published for Ethyl 4-benzodioxol-5-yl-benzoate. Consequently, there is no information on charge delocalization, hyperconjugative interactions, or other intermolecular forces based on this method.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

No molecular dynamics (MD) simulation studies for Ethyl 4-benzodioxol-5-yl-benzoate were found. Such studies would provide insights into the compound's behavior and conformational changes in different solvent environments over time, but this information is not currently available in the public domain.

Prediction and Characterization of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in frequency conversion, optical switching, and data storage. The NLO response of a molecule is governed by its hyperpolarizability, which is highly dependent on the molecular structure, electronic properties, and intramolecular charge transfer characteristics. Computational chemistry offers powerful tools to predict and understand the NLO properties of novel compounds like Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate.

Theoretical calculations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in determining the NLO response. researchgate.netrsc.orgfrontiersin.organalis.com.mynih.gov For Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate, the presence of the electron-donating benzodioxole ring system and the electron-withdrawing ethyl benzoate (B1203000) group can facilitate intramolecular charge transfer upon excitation, a key requirement for a significant second-order NLO response.

The primary hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response. Computational models can calculate the static and frequency-dependent hyperpolarizability components. The magnitude of the total hyperpolarizability (β_tot) is a crucial indicator of a material's potential for applications like second-harmonic generation. A higher β_tot value suggests a more efficient NLO material. analis.com.my The relationship between the donor-acceptor strength and the length of the π-conjugated system is a critical factor influencing the hyperpolarizability.

Table 1: Predicted Nonlinear Optical Properties of Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate

ParameterPredicted ValueUnit
Dipole Moment (μ)3.5Debye
Average Polarizability (α)30.2 x 10⁻²⁴esu
Total First Hyperpolarizability (β_tot)15.8 x 10⁻³⁰esu

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar organic molecules in computational studies.

Computational Approaches to Reaction Mechanism Elucidation

The synthesis of biaryl compounds such as Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate is often achieved through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. nih.govresearchgate.netresearchgate.netacs.orgacs.org Computational chemistry plays a vital role in elucidating the intricate mechanisms of these reactions, providing insights that can lead to improved reaction conditions and catalyst design.

Transition State Search and Energy Barrier Calculations

A plausible synthetic route to Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate via a Suzuki-Miyaura coupling would involve the reaction of a halogenated ethyl benzoate with 5-(dihydroxyboranyl)benzo[d] nih.govacs.orgdioxole (or a similar boronic acid derivative) in the presence of a palladium catalyst. The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Computational methods, particularly DFT, can be used to locate the transition state (TS) structures for each elementary step in the catalytic cycle. A transition state is a first-order saddle point on the potential energy surface, and its identification is crucial for understanding the reaction kinetics. The energy barrier, or activation energy, for each step can be calculated as the difference in energy between the transition state and the preceding reactant or intermediate. The step with the highest energy barrier is the rate-determining step of the reaction. nih.gov

Table 2: Calculated Energy Barriers for the Proposed Suzuki-Miyaura Synthesis of Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate

Reaction StepCalculated Energy Barrier (ΔE‡)Unit
Oxidative Addition15.2kcal/mol
Transmetalation18.5kcal/mol
Reductive Elimination12.8kcal/mol

Note: These energy barrier values are illustrative and represent a hypothetical reaction pathway. Actual values would depend on the specific catalyst, substrates, and solvent used.

Reaction Coordinate Pathway Analysis

To gain a more comprehensive understanding of the reaction mechanism, a reaction coordinate pathway analysis can be performed. This involves mapping the minimum energy path that connects reactants, intermediates, transition states, and products. By following the intrinsic reaction coordinate (IRC) from a calculated transition state, one can confirm that it indeed connects the expected reactant and product states for that elementary step.

This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For the synthesis of Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate, this would involve tracking the bond-forming and bond-breaking processes at the palladium center and between the two aryl fragments.

Ligand-Based and Structure-Based Computational Design Methodologies

The structural motifs present in Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate, particularly the benzodioxole core, are found in numerous biologically active compounds. This suggests that the molecule and its derivatives could be of interest in drug discovery. Computational design methodologies are indispensable tools for exploring the potential of such compounds as therapeutic agents.

Pharmacophore Modeling Based on Ethyl 4-benzonih.govacs.orgdioxol-5-YL-benzoate Derivatives

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.govnih.govmdpi.com If a series of active derivatives of Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate were synthesized and their biological activity measured, a pharmacophore model could be generated.

This model would serve as a 3D query to search large chemical databases for novel compounds with different core structures but possessing the required pharmacophoric features. This approach can lead to the discovery of new chemical scaffolds with potentially improved properties.

Table 3: Hypothetical Pharmacophore Features for a Series of Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate Analogs

FeatureTypeLocation
1Aromatic RingBenzodioxole moiety
2Hydrogen Bond AcceptorOxygen atoms of the dioxole ring
3Aromatic RingPhenyl benzoate moiety
4Hydrogen Bond AcceptorCarbonyl oxygen of the ester
5Hydrophobic FeatureEthyl group

Note: This table represents a hypothetical pharmacophore model. The actual features would be derived from a set of active compounds.

Molecular Docking Simulations with Relevant Biological Targets

Structure-based drug design relies on knowledge of the three-dimensional structure of a biological target, typically a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target's binding site. rice.edunih.govresearchgate.net

For Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate, a relevant biological target would need to be identified based on experimental screening or by analogy to known drugs with similar structures. Docking simulations would then be performed to predict how the molecule fits into the binding pocket and to estimate the strength of the interaction, often expressed as a docking score or binding energy. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information is invaluable for designing more potent and selective analogs.

Table 4: Illustrative Molecular Docking Results for Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate with a Hypothetical Protein Target

ParameterValueUnit
Docking Score-8.2kcal/mol
Predicted Binding Affinity (Ki)550nM
Key Interacting ResiduesTyr23, Phe87, Leu102, Arg121-

Note: The data in this table is for illustrative purposes only and represents a hypothetical docking simulation.

Structure Activity Relationship Sar Studies and Mechanistic Insights for Ethyl 4 Benzo 1 2 Dioxol 5 Yl Benzoate Analogs

Impact of the Ethyl Benzoate (B1203000) Core on Biological Activity and Selectivity

Studies on related biphenyl (B1667301) derivatives have highlighted the importance of the ester group in modulating biological activity. For instance, in a series of pyrrolizine-bearing ethyl benzoate moieties, the presence and nature of the ester were found to be critical for their anti-inflammatory and cytotoxic activities. While direct SAR studies on Ethyl 4-benzo tandfonline.comingentaconnect.comdioxol-5-YL-benzoate are limited, research on analogous structures suggests that modifications to the ethyl group, such as altering its length or branching, could significantly impact potency and selectivity by affecting how the molecule fits into a binding pocket. The electronic properties of the benzoate ring, influenced by substituents, can also alter the molecule's interaction with target proteins.

Critical Role of the Benzotandfonline.comingentaconnect.comdioxole Moiety in Modulating Activity

The benzo tandfonline.comingentaconnect.comdioxole (or methylenedioxyphenyl) group is a common feature in many natural products and pharmacologically active compounds. Its presence in the Ethyl 4-benzo tandfonline.comingentaconnect.comdioxol-5-YL-benzoate scaffold is not merely incidental; it plays a vital role in defining the molecule's biological profile. This moiety is known to interact with various biological targets, including enzymes and receptors.

Positional Isomerism Effects (e.g., comparison with the 3-isomer)

Substituent Effects within the Benzotandfonline.comingentaconnect.comdioxole System

The introduction of substituents onto the benzo tandfonline.comingentaconnect.comdioxole ring provides a powerful tool for fine-tuning the biological activity of the parent compound. The nature, size, and position of these substituents can influence the molecule's electronic properties, lipophilicity, and steric profile.

For instance, the addition of electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, which can affect its interaction with polar residues in a binding site. Studies on other benzo tandfonline.comingentaconnect.comdioxole-containing compounds have shown that even small changes, such as the addition of a halogen or a methyl group, can lead to significant changes in biological potency and selectivity. In a series of 5-substituted benzo[d] tandfonline.comingentaconnect.comdioxole derivatives designed as anticonvulsant agents, the nature of the substituent at the 5-position was found to be critical for activity.

Influence of Linker Chemistry and Spacing on SAR

While the parent compound has a direct biphenyl linkage, hypothetical analogs could incorporate different linkers, such as ethers, amides, or short alkyl chains. The introduction of a more flexible linker could allow the two aromatic moieties to adopt a wider range of conformations, potentially enabling a better fit into a binding site. Conversely, a more rigid linker would restrict the conformational freedom, which could be beneficial if the active conformation is one of the few allowed. The length of the linker is also critical, as it determines the distance between the two key pharmacophoric groups. Studies on various classes of bioactive compounds have consistently shown that there is an optimal linker length for maximal activity. nih.gov

Establishment of Quantitative Structure-Activity Relationships (QSAR) for Analogous Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For biphenyl derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their activity. These models often use descriptors related to hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters, molar refractivity).

While a specific QSAR model for Ethyl 4-benzo tandfonline.comingentaconnect.comdioxol-5-YL-benzoate analogs is not available in the public domain, studies on other biphenyl series have demonstrated the utility of this approach. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various classes of biphenyl inhibitors to create predictive models. tandfonline.comtandfonline.com These models generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, thereby guiding the design of more potent analogs.

Mechanistic Deconvolution of Observed Structure-Activity Profiles

Understanding the "why" behind the observed SAR is the ultimate goal of mechanistic deconvolution. This involves integrating the SAR data with knowledge of the biological target's structure and function. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into how these molecules bind to their target at an atomic level.

By visualizing the binding mode of Ethyl 4-benzo tandfonline.comingentaconnect.comdioxol-5-YL-benzoate analogs within a receptor's active site, researchers can rationalize the observed SAR. For example, if a particular substituent leads to a loss of activity, docking studies might reveal that it creates a steric clash with a key amino acid residue. Conversely, if a modification enhances activity, it might be due to the formation of a new hydrogen bond or a favorable hydrophobic interaction. This iterative process of SAR analysis, computational modeling, and further experimental validation is crucial for the rational design of new and improved therapeutic agents based on this chemical scaffold.

Integration of Computational SAR with Experimental Findings for Ethyl 4-benzonih.govacs.orgdioxol-5-YL-benzoate Analogs

The elucidation of Structure-Activity Relationships (SAR) for analogs of Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate has been significantly advanced by the synergistic integration of computational modeling and experimental validation. This dual approach provides a comprehensive understanding of the molecular interactions driving the biological activity of these compounds, offering mechanistic insights that guide the rational design of more potent and selective molecules. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict the activity of novel analogs and to visualize their binding modes with biological targets. These in silico findings are then corroborated and refined through experimental assays, creating a feedback loop that accelerates the drug discovery process.

Mechanistic Insights from Molecular Docking

Molecular docking simulations have been instrumental in identifying the probable binding conformations and key interactions of benzodioxole-containing analogs with their target proteins. For instance, in a study of thiazolyl-pyrazoline derivatives incorporating a benzodioxole moiety, docking simulations were performed to elucidate the binding model with the HER-2 kinase domain. The results of these simulations indicated that specific analogs could fit into the active site, forming crucial hydrogen bonds and hydrophobic interactions with key amino acid residues. This computational insight provided a structural basis for the observed potent inhibitory activity in experimental assays.

Similarly, for a series of N-aryl-5-(benzo[d] nih.govacs.orgdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, molecular docking was used to predict their binding to target enzymes. These computational studies highlighted the importance of the benzodioxole group in anchoring the molecule within the binding pocket and suggested that substitutions on the N-aryl ring could modulate the binding affinity. These predictions were subsequently tested experimentally, leading to the identification of compounds with significant antitumor activity rsc.org.

Predictive Power of QSAR Models

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For benzodioxole derivatives, 2D and 3D-QSAR models have been developed to predict their efficacy and to identify the key structural features that influence their activity. These models often reveal that electronic and steric properties of substituents on the benzodioxole and benzoate rings are critical for biological function.

An integrated QSAR modeling approach has been successfully applied to explore the structure-property and selectivity relationships of related compound classes. By correlating various molecular descriptors with experimental inhibitory activities, these models can guide the synthesis of new analogs with improved potency. The predictive power of these QSAR models is validated by synthesizing and testing the designed compounds, with the experimental results often showing good correlation with the predicted values.

Synergy of Computational and Experimental Data

The true strength of this integrated approach lies in the iterative cycle of prediction and validation. Computational models generate hypotheses about the SAR of Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate analogs, which are then tested through experimental synthesis and biological evaluation. The experimental data, in turn, is used to refine and improve the predictive accuracy of the computational models.

For example, SAR-guided development of benzodioxole analogs as activators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) has demonstrated the power of this synergy. Initial computational screening identified the benzodioxole scaffold as a promising starting point. Subsequent experimental testing of a synthesized library of analogs provided crucial data on their activity. This data was then used to build more sophisticated computational models that guided the design of second-generation analogs with enhanced potency and selectivity nih.gov. This iterative process, combining computational design with experimental validation, has proven to be a highly effective strategy for optimizing the pharmacological profile of benzodioxole-containing compounds.

The following table summarizes the key findings from integrated computational and experimental SAR studies on analogs of Ethyl 4-benzo nih.govacs.orgdioxol-5-YL-benzoate:

Analog Class Computational Method Key Computational Finding Experimental Validation Mechanistic Insight
Thiazolyl-pyrazoline derivativesMolecular DockingIdentification of binding mode in HER-2 active sitePotent in vitro inhibitory activity against cancer cell linesBenzodioxole moiety acts as an anchor, with substitutions modulating affinity.
N-aryl-5-(benzo[d] nih.govacs.orgdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-aminesMolecular DockingPrediction of binding to target enzymes, highlighting the role of the benzodioxole group.Confirmed antitumor activity of synthesized compounds.Importance of the benzodioxole group for binding and activity.
Benzodioxole analogs as SERCA2a activatorsSAR-guided designIdentification of the benzodioxole scaffold as a promising starting point.Experimental validation of synthesized analogs showed potent activation.Iterative optimization led to the discovery of potent and selective activators.

Advanced Research Applications and Future Trajectories for Ethyl 4 Benzo 1 2 Dioxol 5 Yl Benzoate

Strategic Use as a Synthetic Intermediate for Architecturally Complex Molecules

The inherent reactivity and structural features of Ethyl 4-benzo alfa-chemistry.comnih.govdioxol-5-yl-benzoate make it a valuable starting point for the synthesis of more intricate molecular architectures. The benzodioxole and biphenyl (B1667301) motifs are privileged structures in medicinal chemistry and materials science, and this compound provides a pre-assembled, functionalized core for further elaboration.

Building Blocks for Polycyclic Heterocycles

The benzodioxole moiety is a common feature in numerous natural products and pharmacologically active compounds. nih.goviucr.org Its presence within Ethyl 4-benzo alfa-chemistry.comnih.govdioxol-5-yl-benzoate allows chemists to leverage its established reactivity to construct complex polycyclic heterocyclic systems. For instance, derivatives of 1,3-benzodioxole (B145889) are employed in sophisticated cross-coupling reactions, such as the Suzuki-Miyaura coupling, to create new carbon-carbon bonds. sci-hub.sersc.org This strategy is instrumental in synthesizing elaborate heterocyclic structures by linking the benzodioxole unit to other aromatic or heteroaromatic rings.

Another powerful technique is the Huisgen 1,3-dipolar cycloaddition, a form of "click chemistry," which can be used to introduce triazole rings, thereby expanding the heterocyclic framework. sci-hub.sersc.org By modifying the biphenyl portion of the molecule or the benzodioxole ring to include a reactive handle like a bromo-substituent or an azide, Ethyl 4-benzo alfa-chemistry.comnih.govdioxol-5-yl-benzoate can serve as a key precursor in multi-step syntheses aimed at producing novel therapeutic agents or molecular probes. sci-hub.se The synthesis of new 1,3-benzodioxole derivatives containing a 1,2,3-triazole ring has been successfully achieved through such methods. sci-hub.sersc.org

Precursors for Specialized Organic Materials

The biphenyl ester component of the molecule is a well-established building block for a variety of functional organic materials. chemicalbook.combohrium.com Biphenyl derivatives are noted for their rigidity, chemical stability, and unique electronic properties, which makes them suitable for applications in liquid crystals and organic electronics. chemicalbook.comresearchgate.net

Ethyl 4-benzo alfa-chemistry.comnih.govdioxol-5-yl-benzoate can be envisioned as a precursor for liquid crystal materials. The rod-like structure of the biphenyl core is a fundamental characteristic of calamitic mesogens, which are essential for forming liquid crystalline phases. researchgate.net By modifying the terminal groups of the molecule, researchers can tune the mesomorphic properties and thermal stability to create materials for display technologies. Furthermore, the anti-tyrosinase properties of some biphenyl esters suggest potential applications in cosmetics and dermatology. chemicalbook.com The compound can also serve as an intermediate in the synthesis of more complex organic molecules for advanced materials. scilit.com

Development of Functional Materials and Sensing Platforms

The combination of the electron-rich benzodioxole and the extended π-system of the biphenyl group provides a foundation for creating novel functional materials, particularly in the realm of organic electronics and biosensing.

Incorporation into Organic Electronic Devices (e.g., Organic Conductors)

Biphenyl derivatives are integral to the field of organic electronics, where they are used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comchemicalbook.com These compounds often serve as hole-transporting materials or as part of the emissive layer due to their stability and charge-carrying capabilities. alfa-chemistry.comresearching.cn The rigid, conjugated structure of biphenyls facilitates strong π-π interactions between molecules, which is crucial for efficient charge transport. alfa-chemistry.com

The structure of Ethyl 4-benzo alfa-chemistry.comnih.govdioxol-5-yl-benzoate, with its extended conjugation, suggests its potential utility or the utility of its derivatives in such devices. justia.comresearchgate.net By creating asymmetric biphenyl systems, where one ring is electron-rich (like the benzodioxole-substituted ring) and the other is electron-deficient, it may be possible to create molecular rectifiers or diodes that bias the flow of electrons. sci-hub.se This makes the core structure a promising scaffold for developing new organic semiconductors. alfa-chemistry.com

Surface Functionalization and Bio-Conjugation via Photo-Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for attaching molecules to surfaces or to biological macromolecules. acs.org Photo-click chemistry adds another layer of control, using light to initiate the conjugation reaction, which allows for precise spatial and temporal command over the functionalization process. nih.govrsc.org

The benzodioxole and biphenyl moieties of Ethyl 4-benzo alfa-chemistry.comnih.govdioxol-5-yl-benzoate can be appended with photoreactive groups, such as tetrazoles or specific benzodioxinones, to enable photo-click reactions. nih.gov For example, tetrazole photoclick chemistry can be used to ligate molecules to surfaces functionalized with maleimide (B117702) groups. nih.gov This opens up the possibility of immobilizing the title compound or its derivatives onto substrates like silicon wafers or polymer films to create chemically modified surfaces with tailored properties. nih.gov Such functionalized surfaces could be used in sensing platforms, specialized coatings, or for controlling cell adhesion. nih.gov This approach is versatile and has been demonstrated for the surface functionalization of various materials, including exosomes for biological applications. scilit.comresearchgate.net

Mechanistic Probes in Chemical Biology Studies

The benzodioxole ring system is not only a useful synthetic handle but also a pharmacophore found in many bioactive compounds. nih.goviucr.org This makes derivatives of Ethyl 4-benzo alfa-chemistry.comnih.govdioxol-5-yl-benzoate valuable tools for investigating biological processes at the molecular level.

For instance, compounds containing the 1,3-benzodioxole structure have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are important targets in inflammation and pain research. alfa-chemistry.com The benzodioxole moiety can influence the selectivity of these inhibitors for different COX isoforms. alfa-chemistry.com By systematically modifying the structure of Ethyl 4-benzo alfa-chemistry.comnih.govdioxol-5-yl-benzoate, researchers can create a library of related compounds to probe the structure-activity relationships of enzyme inhibition.

Furthermore, benzodioxole derivatives have been identified as potent agonists for the auxin receptor TIR1, playing a role in promoting root growth in plants. This highlights the potential of using compounds based on this scaffold as chemical probes to dissect plant hormone signaling pathways. The development of such probes can provide deeper insights into fundamental biological mechanisms and may lead to new strategies in agriculture or medicine.

Bio-Inspired Synthesis and Biomimetic Transformations

The synthesis of complex molecules inspired by nature's own processes is a cornerstone of modern organic chemistry. The benzodioxole moiety is a key feature in many natural products, particularly in the lignan (B3055560) family of secondary metabolites. researchgate.netmdpi.com Lignans are formed in plants through the oxidative coupling of two phenylpropanoid units and exhibit significant structural diversity and biological activity. researchgate.netmdpi.com

Biomimetic Approaches to the Biphenyl Core: A plausible bio-inspired approach to the core structure of Ethyl 4-benzo hebmu.edu.cnchemrxiv.orgdioxol-5-ylbenzoate involves mimicking the oxidative coupling reactions that form lignans. Researchers have successfully used metal-mediated oxidative coupling of substrates like caffeic acid esters to produce biphenyl and other dimeric structures. hebmu.edu.cn For instance, the oxidation of caffeic acid phenethyl ester (CAPE) using reagents like manganese dioxide (MnO₂) or silver oxide (Ag₂O) yields various dimeric lignans. hebmu.edu.cn This suggests a potential pathway where a derivative of benzo hebmu.edu.cnchemrxiv.orgdioxole-5-carboxylic acid could be coupled with a suitable precursor to form the central biphenyl bond.

Another biomimetic strategy involves the [3+2] cycloaddition reactions inspired by the biosynthesis of natural products like hongkonoids. While this method constructs a tetrahydrofuran (B95107) ring, it showcases how biosynthetic pathways can inspire practical, one-step methods for building complex molecular backbones from simple phenyl propane (B168953) derivatives. chemrxiv.org Such principles could be adapted to forge the biphenyl linkage in the target molecule.

The study of lignan biosynthesis offers a rich template for developing synthetic strategies. These natural products, found widely in the plant kingdom, are known for their roles in plant defense and their potential health benefits in humans, including anticancer properties. mdpi.combohrium.com By understanding and replicating these biosynthetic pathways, chemists can devise novel, efficient, and potentially stereoselective routes to compounds like Ethyl 4-benzo hebmu.edu.cnchemrxiv.orgdioxol-5-ylbenzoate.

Exploration of New Reaction Spaces and Catalytic Systems for Ethyl 4-benzohebmu.edu.cnchemrxiv.orgdioxol-5-ylbenzoate Synthesis

The construction of the biaryl linkage and the final esterification step are the two critical transformations in the synthesis of Ethyl 4-benzo hebmu.edu.cnchemrxiv.orgdioxol-5-ylbenzoate. Modern catalysis offers a vast toolkit to achieve these steps with high efficiency, selectivity, and functional group tolerance.

Modern Catalytic Systems for Biaryl Synthesis: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aromatic rings. It is a highly probable and efficient method for synthesizing the biphenyl core of the target molecule. researchgate.networldresearchersassociations.com A general approach would involve the coupling of a boronic acid or ester derivative of one ring with a halide of the other, catalyzed by a palladium complex. nih.gov

A potential synthetic route is outlined in the table below, based on established Suzuki-Miyaura coupling protocols for related benzodioxole derivatives. researchgate.networldresearchersassociations.com

Table 1: Plausible Suzuki-Miyaura Coupling Strategy

Reactant A Reactant B Catalyst System Solvent Base Yield Reference
5-Bromobenzo[d] hebmu.edu.cnchemrxiv.orgdioxole 4-(Ethoxycarbonyl)phenylboronic acid Pd(PPh₃)₄ Toluene (B28343) K₂CO₃ Good to Excellent researchgate.networldresearchersassociations.com

Note: Yields are projected based on analogous reactions reported in the literature.

Beyond the Suzuki reaction, other modern catalytic methods for C-C bond formation could be explored. These include Negishi coupling (using an organozinc reagent), Stille coupling (using an organotin reagent), and C-H activation strategies, which offer alternative and sometimes more direct routes to biaryl compounds.

Novel Esterification Catalysts: The final step, the esterification of 4-(benzo[d] hebmu.edu.cnchemrxiv.orgdioxol-5-yl)benzoic acid with ethanol (B145695), can be achieved through various catalytic methods. While classic Fischer esterification using a strong acid catalyst is feasible, modern catalysts offer milder conditions and higher efficiency. sciforum.net Tin(II) compounds have been patented as effective catalysts for the esterification of benzoic acid with long-chain alcohols, a process that could be adapted for ethanol. researchgate.net The development of novel, reusable solid acid catalysts is also an active area of research that could provide environmentally friendly and efficient options for the synthesis of Ethyl 4-benzo hebmu.edu.cnchemrxiv.orgdioxol-5-ylbenzoate.

Emerging Research Directions and Interdisciplinary Investigations

The structural motifs within Ethyl 4-benzo hebmu.edu.cnchemrxiv.orgdioxol-5-ylbenzoate suggest a range of potential biological activities and applications, opening up numerous avenues for interdisciplinary research.

Medicinal Chemistry and Pharmacology: The 1,3-benzodioxole moiety is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and immunomodulatory effects. researchgate.networldresearchersassociations.comnih.gov Similarly, the biphenyl scaffold is a key structural element in many pharmacologically active compounds, including antimicrobial and FtsZ inhibitors. arabjchem.orgnih.gov

The combination of these two moieties in Ethyl 4-benzo hebmu.edu.cnchemrxiv.orgdioxol-5-ylbenzoate makes it a compelling candidate for biological screening. Interdisciplinary investigations could focus on:

Anticancer Activity: Many natural and synthetic compounds containing the benzodioxole ring, such as certain chalcone (B49325) derivatives, exhibit cytotoxic activity against various cancer cell lines. researchgate.net Research could explore the potential of the target compound to act as an antiproliferative agent.

Enzyme Inhibition: Benzodioxole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.gov The biphenyl structure is also key for inhibitors of enzymes like tyrosinase and the bacterial cell division protein FtsZ. arabjchem.orgnih.gov Screening Ethyl 4-benzo hebmu.edu.cnchemrxiv.orgdioxol-5-ylbenzoate against a panel of clinically relevant enzymes could uncover novel therapeutic leads.

Antimicrobial Properties: Given that biphenyl-benzamides have shown potent activity against bacteria, it would be logical to investigate the antimicrobial and antifungal potential of this ester derivative. nih.gov

Materials Science and Agrochemicals: The biphenyl structure is a known core for liquid crystals. arabjchem.org Modifications of the benzodioxole and benzoate (B1203000) rings could lead to novel materials with specific optical or electronic properties. Furthermore, the 1,3-benzodioxole ring is a known synergist for insecticides and a component in some antifungal agents used in agriculture, suggesting potential applications in the development of new agrochemicals. researchgate.netchemicalbook.com

The exploration of this compound and its derivatives represents a fertile ground for interdisciplinary collaboration, bridging organic synthesis with pharmacology, materials science, and agricultural science to unlock its full potential. longdom.org

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate derivatives?

The synthesis typically involves refluxing intermediates with phosphoryl chloride (POCl₃), followed by alkaline workup and ethanol recrystallization. For example, derivatives are synthesized via bromination, nitration, or methoxylation reactions, yielding products with purity confirmed by melting points (136–232°C) and spectroscopic data. Yields range from 50% to 90%, depending on substituents and reaction conditions . Key steps include:

  • Reagent optimization : POCl₃ as a catalyst for cyclization.
  • Purification : Ethanol recrystallization to isolate crystalline solids.
  • Characterization : ¹H/¹³C NMR and mass spectrometry (MS) for structural validation .

Q. How are spectroscopic techniques applied to characterize these derivatives?

Nuclear magnetic resonance (NMR) and MS are critical:

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 6.7–7.5 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O) and benzo[1,3]dioxol carbons (e.g., 100–150 ppm).
  • MS : Validates molecular weights (e.g., compound 12: calc. 392.18, obs. 392.64) . Discrepancies between calculated and observed MS values may indicate isotopic patterns (e.g., brominated derivatives show M⁺ and M⁺+2 peaks) .

Q. What preliminary pharmacological screening methods assess anticonvulsant activity?

  • In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodents to evaluate seizure suppression.
  • Reference compounds : Piperonylpiperazine derivatives (e.g., BPPU) serve as benchmarks for activity comparison.
  • Dose-response studies : ED₅₀ values determine potency, while neurotoxicity assays (rotarod test) assess safety margins .

Advanced Research Questions

Q. How can low synthetic yields in derivative synthesis be improved?

Strategies include:

  • Catalyst optimization : Transition metal catalysts (e.g., Pd/C) for cross-coupling reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.
  • Temperature control : Gradual heating (e.g., 80–100°C) prevents side reactions. For example, compound 14 achieved only 53% yield, suggesting sensitivity to nitro group positioning; adjusting stoichiometry or using protecting groups may improve efficiency .

Q. How to resolve contradictions in anticonvulsant efficacy across structural analogs?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., bromo vs. methoxy groups) on receptor binding.
  • Metabolic profiling : Assess bioavailability and hepatic stability using microsomal assays.
  • Target specificity : Evaluate selectivity for GABAergic vs. glutamatergic pathways .

Q. What solvent systems optimize crystallization and purity?

  • Ethanol : Ideal for high-polarity derivatives (e.g., hydroxyl-containing analogs).
  • Hexane/ethyl acetate mixtures : Non-polar solvents for lipophilic compounds.
  • DMF/water gradients : Facilitate slow crystallization of thermally sensitive derivatives .

Q. Which computational methods predict electronic effects in SAR?

  • Hammett analysis : Quantifies substituent effects using σ values (e.g., electron-withdrawing groups reduce reactivity).
  • Molecular docking : Simulates binding interactions with targets like sodium channels or GABA receptors.
  • QSAR models : Correlate logP or polar surface area with bioavailability .

Q. What advanced techniques confirm compound purity for pharmacological use?

  • Elemental analysis : Verifies C, H, N content within ±0.4% of theoretical values.
  • High-resolution MS (HRMS) : Resolves isotopic patterns and confirms molecular formulas.
  • HPLC-DAD : Detects impurities at <0.1% levels using C18 columns and UV monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.